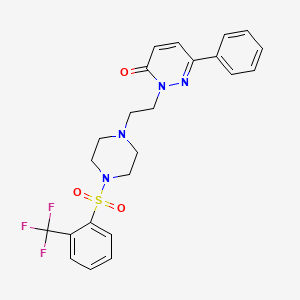

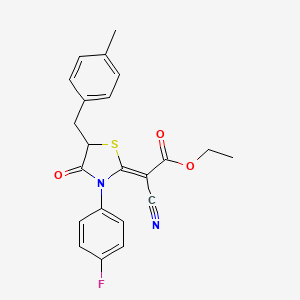

![molecular formula C14H18N2O3S2 B2998425 N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide CAS No. 338975-26-1](/img/structure/B2998425.png)

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide, also known as BESA, is a chemical compound that has been widely studied for its potential applications in scientific research. BESA is a thiol-reactive compound that can be used to modify proteins and other biomolecules.

Scientific Research Applications

Corrosion Inhibition

A study on the synthesis and inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media revealed that the compound exhibits inhibition efficiency through both physical and chemical adsorptive interactions via π-bonding electrons, NH, and OH groups. The structure of the protective layer formed on the steel surface was investigated using SEM, UV–visible, and FTIR analyses (Sığırcık, Yıldırım, & Tüken, 2017).

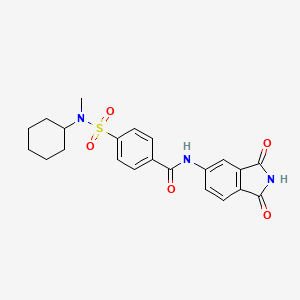

Pharmacological Evaluation

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors indicated that these compounds, including structurally related ones, retain potency and offer improved drug-like molecular properties. These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in a mouse xenograft model, showcasing their therapeutic potential (Shukla et al., 2012).

Catalytic Rearrangements

A study on N-heterocyclic carbene-catalyzed rearrangements of vinyl sulfones highlighted the ability to generate highly substituted isoxazolines and other heterocyclic compounds through tandem rearrangement/cycloadditions. This process, involving unusual re-addition of a sulfinate ion, opens avenues for the synthesis of complex molecules (Atienza, Roth, & Scheidt, 2011).

Electrochemistry

The electrochemical behavior of nickel(II) complexes with Schiff base ligands containing a disulphide group was explored, showing non-conjugated and irreversible redox processes. This study contributes to the understanding of the electrochemical properties of such complexes, which could be relevant for their potential applications (Manzur et al., 1989).

Photopolymerization

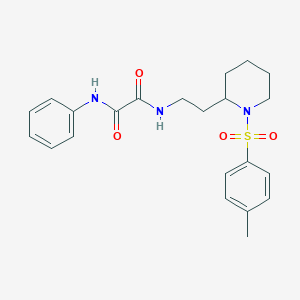

Research into the synthesis and photopolymerization of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator for dental restorations demonstrated its viability as a replacement for traditional components in dental resin mixtures. This innovation suggests potential improvements in the performance and safety of dental materials (Nie & Bowman, 2002).

properties

IUPAC Name |

N'-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-3-20-14(21-4-2)13(19)16-12(18)11(17)15-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3,(H,15,17)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJCNTOCSLHRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)NC(=O)C(=O)NC1=CC=CC=C1)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2998345.png)

![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)

![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)